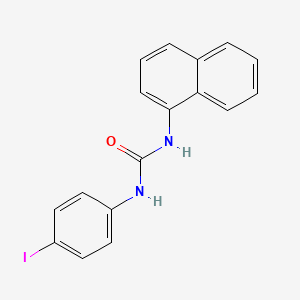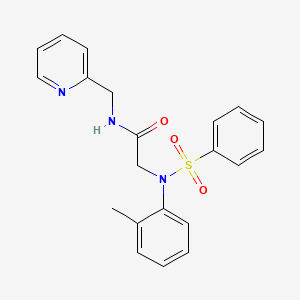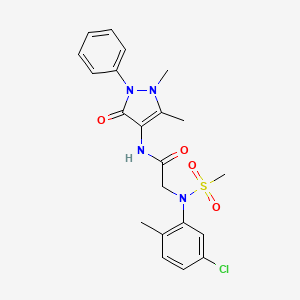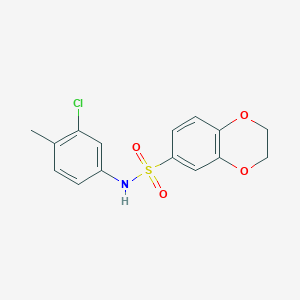
N-(3-chloro-4-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
説明
N-(3-chloro-4-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, also known as AG-490, is a small molecule inhibitor that has been widely used in scientific research to study various biological processes. AG-490 was first synthesized in 1995 and has since been extensively studied for its potential therapeutic applications.
作用機序
N-(3-chloro-4-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide acts as a competitive inhibitor of the JAK family of tyrosine kinases, which are involved in the activation of the JAK/STAT signaling pathway. By inhibiting JAK activity, this compound prevents the phosphorylation and activation of STAT transcription factors, which are critical for the expression of genes involved in cell growth and survival.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. In cancer cells, this compound has been shown to inhibit the expression of genes involved in cell cycle progression and cell survival, leading to growth arrest and apoptosis. In immune cells, this compound has been shown to modulate the production of cytokines and chemokines, which are involved in the regulation of immune responses.
実験室実験の利点と制限
One of the main advantages of using N-(3-chloro-4-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide in lab experiments is its specificity for JAK kinases, which allows for the selective inhibition of JAK/STAT signaling without affecting other signaling pathways. However, this compound has also been shown to have off-target effects on other kinases, which can complicate data interpretation. Another limitation of using this compound is its relatively low potency, which can require higher concentrations for effective inhibition.
将来の方向性
There are several potential future directions for research involving N-(3-chloro-4-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide. One area of interest is the development of more potent and selective JAK inhibitors based on the structure of this compound. Another area of interest is the study of the role of JAK/STAT signaling in other biological processes, such as development, metabolism, and inflammation. Additionally, this compound could be used in combination with other inhibitors or chemotherapy agents to enhance their therapeutic efficacy.
科学的研究の応用
N-(3-chloro-4-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been used in a wide range of scientific research applications, including cancer research, immunology, and neuroscience. In cancer research, this compound has been shown to inhibit the activity of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, which is involved in the growth and survival of cancer cells. In immunology, this compound has been used to study the role of JAK/STAT signaling in the regulation of immune responses. In neuroscience, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
特性
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO4S/c1-10-2-3-11(8-13(10)16)17-22(18,19)12-4-5-14-15(9-12)21-7-6-20-14/h2-5,8-9,17H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COLBKZLLBPAQQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)OCCO3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2,5-dimethoxyphenyl)-4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-amine](/img/structure/B3466647.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-isopropyl-3-methylphenoxy)acetamide](/img/structure/B3466661.png)
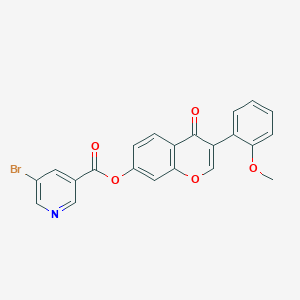
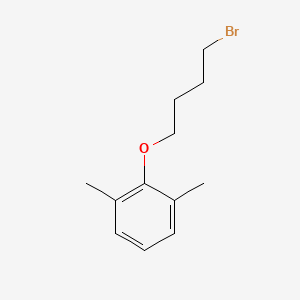
![N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-N-1-naphthylmethanesulfonamide](/img/structure/B3466681.png)
![N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B3466684.png)
![N~2~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-3-pyridinylglycinamide](/img/structure/B3466689.png)
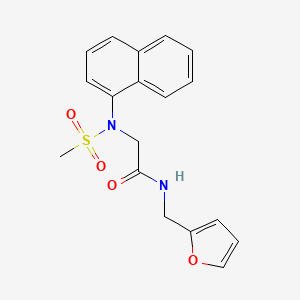
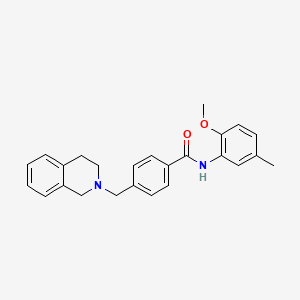
![4-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide](/img/structure/B3466728.png)

